molecular formula C21H18BrN3 B6041336 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline

Cat. No.: B6041336
M. Wt: 392.3 g/mol
InChI Key: OKOCEWMLADZMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The compound features a benzimidazole core, which is fused with a benzene ring and substituted with a bromine atom at the para position of the aniline moiety.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death . The bromine substituent may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline
  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-fluoroaniline
  • N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-nitroaniline

Uniqueness

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-bromoaniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-4-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3/c22-17-10-12-18(13-11-17)23-14-21-24-19-8-4-5-9-20(19)25(21)15-16-6-2-1-3-7-16/h1-13,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCEWMLADZMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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